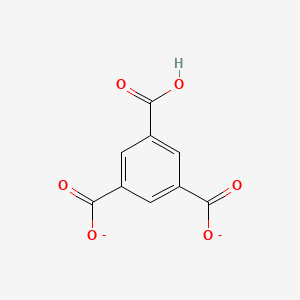

5-Carboxybenzene-1,3-dicarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4O6-2 |

|---|---|

Molecular Weight |

208.12 g/mol |

IUPAC Name |

5-carboxybenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-2 |

InChI Key |

QMKYBPDZANOJGF-UHFFFAOYSA-L |

SMILES |

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)O |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Carboxybenzene 1,3 Dicarboxylate and Its Derived Coordination Complexes

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are the most prevalent techniques for synthesizing crystalline coordination polymers and MOFs from 5-Carboxybenzene-1,3-dicarboxylate. nih.gov These methods involve heating a mixture of the ligand, a metal salt, and a solvent in a sealed vessel, often a Teflon-lined stainless steel autoclave, at temperatures above the solvent's boiling point. nih.govnih.gov This process generates high autogenous pressure, which facilitates the dissolution of reactants and promotes the crystallization of the final product. nih.gov

Elucidation of Reaction Parameters and Their Influence on Crystallization

The final structure and properties of the resulting coordination polymers are highly sensitive to a range of reaction parameters. nih.gov These include temperature, pH, the molar ratio of reactants, and the choice of solvent. nih.gov

Temperature: The reaction temperature plays a crucial role in determining the dimensionality and topology of the resulting framework. For instance, in the synthesis of nickel-based coordination polymers with a related dicarboxylate ligand, different products were obtained by systematically varying the temperature. uh.edu At lower temperatures (e.g., 150-160 °C), a dimeric molecular complex or a mixture of products may form, while higher temperatures (above 180 °C) can lead to the formation of a pure, two-dimensional layered structure. uh.edu In some cases, increasing the temperature can induce in situ ligand transformations, leading to unexpected and novel structures. rsc.org

pH: The pH of the reaction mixture significantly influences the deprotonation state of the carboxylic acid groups on the this compound ligand, which in turn affects its coordination behavior. A systematic investigation into the synthesis of nickel coordination polymers demonstrated that at lower pH, a channel-structured compound containing guest molecules was formed. uh.edu As the pH was gradually increased, the products transitioned from a dimeric molecular compound to a one-dimensional polymer and finally to a different one-dimensional chain compound with different ligand coordination modes. uh.edu

Reactant Molar Ratio: The stoichiometry of the metal salt and the ligand is another critical factor that can be tuned to control the final structure. Varying the metal-to-ligand ratio can lead to the formation of different coordination environments around the metal center and ultimately to frameworks with different dimensionalities and properties. dntb.gov.ua

Influence of Reaction Parameters on Coordination Polymer Synthesis

| Parameter | Effect on Crystallization | Example System |

|---|---|---|

| Temperature | Controls product dimensionality and can induce ligand transformations. | Nickel-dicarboxylate system, where different phases form at 150°C vs. >180°C. uh.edu |

| pH | Influences the deprotonation state of the ligand and its coordination mode. | Nickel-dicarboxylate system, where products range from channel structures at low pH to 1D chains at high pH. uh.edu |

| Reactant Ratio | Determines the final structure and coordination environment of the metal center. | Cobalt(II) complexes, where stoichiometry changes lead to structures from 0D to 3D. dntb.gov.ua |

Stoichiometric Control and Solvent Effects in Coordination Polymer Formation

The precise control of stoichiometry between the metal ions and the this compound ligand is paramount in directing the assembly of a desired coordination polymer. The solvent system employed in solvothermal synthesis is not merely an inert medium but can actively participate in the reaction, influencing the final structure. rsc.org

Emerging Solvent-Free Synthesis Strategies for Coordination Polymers

While solvothermal methods are effective, they often require high temperatures and long reaction times, and the use of organic solvents raises environmental concerns. Consequently, solvent-free synthesis methods, such as mechanochemistry, have emerged as a more sustainable alternative. rsc.org

Mechanochemical synthesis involves the grinding or milling of solid reactants, often in a ball mill, to induce a chemical reaction. rsc.org This method can be performed at room temperature and in the absence of bulk solvents, significantly reducing waste and energy consumption. For instance, a metal-organic framework, MIL-78, was successfully prepared by ball-milling YH₃ with trimesic acid without any solvent, a process that generates no liquid by-products. rsc.org Another approach, microwave-assisted ball milling, has been used to rapidly synthesize MOFs from trimesic acid and various metal salts, also without the need for an organic solvent. rsc.org These solvent-free methods not only offer environmental benefits but can also lead to the formation of novel structures and materials with unique properties. rsc.org

Derivatization and Functionalization Routes of the this compound Ligand for Tailored Properties

To enhance and tailor the properties of coordination polymers for specific applications, the this compound ligand can be chemically modified or functionalized. This can be achieved either by synthesizing a modified ligand before the coordination reaction or through post-synthetic modification of the resulting MOF.

Post-synthetic Modification: This strategy involves chemically modifying the ligand within a pre-existing MOF structure. This allows for the introduction of functionalities that might not be stable under the initial synthesis conditions. A common example is the reduction of a nitro group to an amino group on the ligand within a UiO-66 MOF, which alters the chemical environment of the pores. mdpi.com This "mixed-ligand" strategy, where a combination of functionalized and unfunctionalized ligands are used in the synthesis, allows for the fine-tuning of the MOF's properties. mdpi.com

Examples of Functionalized this compound Derivatives

| Derivative Name | Functional Group | Synthetic Approach |

|---|---|---|

| 5-Aminoisophthalic acid | -NH₂ | Pre-synthetic |

| 5-Iodobenzene-1,3-dicarboxylic acid | -I | Pre-synthetic |

| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | -C₂H₂N₃ | Pre-synthetic |

Advanced Structural Elucidation of 5 Carboxybenzene 1,3 Dicarboxylate Based Systems

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for determining the three-dimensional atomic arrangement within crystalline solids. For systems based on 5-carboxybenzene-1,3-dicarboxylate, SCXRD provides unparalleled detail regarding the coordination environment of the metal centers and the precise structural parameters of the framework.

Determination of Coordination Modes and Geometries of Metal Centers

The versatile coordinating ability of the this compound ligand, which possesses three carboxylate groups, gives rise to a rich variety of coordination modes and metal-centered geometries. SCXRD analysis is instrumental in identifying these intricate connectivity patterns.

The carboxylate groups can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging fashions. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the presence of ancillary ligands.

For instance, in the formation of a bismuth-based metal-organic framework, [Bi(BTC)(DMF)]·DMF(CH3OH)2, SCXRD analysis revealed a novel 3D framework where the trimesic acid is linked with {Bi2O14} units. rsc.org Similarly, in copper-based MOFs, the Cu(II) ions can exhibit various coordination geometries. For example, a distorted square-pyramidal geometry is common for Cu(II) complexes. The coordination environment around the metal center can range from tetrahedral to octahedral, and in some cases, even higher coordination numbers are observed. scispace.comlibretexts.org For example, a zinc(II) coordination polymer was found to have a tetrahedrally coordinated Zn(II) center. nih.gov In another case involving a Zn(II) ion and a different carboxylate ligand, a distorted octahedral environment was observed. scispace.com The coordination geometry can also be influenced by the presence of other ligands, leading to heteroleptic complexes with unique structures. researchgate.netrsc.org

The deprotonation state of the trimesic acid ligand (H3BTC, H2BTC⁻, HBTC²⁻, or BTC³⁻) also plays a crucial role in the final structure, which is readily determined from the crystallographic data. acs.org The ability to form diverse and complex structures is a hallmark of MOFs based on this ligand. researchgate.netresearchgate.net

Analysis of Crystallographic Data and Derived Structural Parameters

The refinement of single-crystal X-ray diffraction data provides a wealth of precise quantitative information about the crystal structure. This includes unit cell dimensions, space group symmetry, atomic coordinates, and displacement parameters. From these fundamental data, crucial structural parameters such as bond lengths, bond angles, and torsion angles are derived.

These parameters are essential for a detailed understanding of the bonding and geometry within the this compound-based system. For instance, the O-C-O angles within the carboxylate groups typically fall in the range of 121-125°. iucr.org The dihedral angles between the carboxylic acid groups and the central benzene (B151609) ring can vary, indicating the degree of planarity of the ligand upon coordination. nih.gov

In metal complexes, the metal-oxygen bond lengths are particularly informative. For example, in a Zn(II) complex, Zn-O bond lengths were found to be in the range of 2.0810(11)–2.2501(13) Å, and Zn-N bond lengths were 2.0443(13) and 2.0886(13) Å, which are within the normal range for such complexes. scispace.com These distances can provide insights into the strength of the metal-ligand interaction and can be compared with theoretical calculations. nist.gov

The crystallographic data also allows for the calculation of the framework's porosity and the dimensions of any channels or cavities within the structure, which are critical for applications such as gas storage and separation. The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for these detailed crystallographic datasets, allowing for widespread access and comparison of structures.

Below is an interactive table summarizing representative crystallographic data for a selection of this compound-based structures.

| Compound/Complex Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| [Bi(BTC)(DMF)]·DMF(CH3OH)2 | Monoclinic | P21/n | - | - | - | - | - | - | rsc.org |

| C9H6O6·3C5H5NO | Orthorhombic | Pna2₁ | - | - | - | - | - | - | nih.gov |

| Tris(2-methyl-1H-imidazol-3-ium) benzene-1,3,5-tricarboxylate (B1238097) | - | - | - | - | - | - | - | - | iucr.org |

| [Zn(C15H8N2O8)(H2O)2]·2H2O | Triclinic | P-1 | 9.0311 | 9.4464 | 12.6951 | 109.2790 | 92.6348 | 116.2514 | scispace.com |

Spectroscopic Characterization Techniques for Complex Formation and Ligand States

While single-crystal X-ray diffraction provides a static picture of the crystalline state, spectroscopic techniques offer complementary information about the vibrational and electronic properties of this compound-based systems. These methods are invaluable for confirming complex formation, probing the coordination environment of the metal, and analyzing the state of the ligand.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bonding Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. In the context of this compound, these methods are particularly useful for monitoring the deprotonation of the carboxylic acid groups and their coordination to metal centers.

The free trimesic acid shows a characteristic C=O stretching vibration for the carboxylic acid group in the region of 1680–1720 cm⁻¹. Upon deprotonation and coordination to a metal ion, this band is replaced by two new bands corresponding to the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the carboxylate group (COO⁻). The asymmetric stretch typically appears around 1626 cm⁻¹, while the symmetric stretch is observed at lower wavenumbers. researchgate.net The separation between these two bands (Δν = νasym - νsym) can provide information about the coordination mode of the carboxylate group.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the molecule. The Raman spectra of trimesic acid and its metal complexes show distinct bands that can be used for "molecular fingerprinting" to confirm the formation of the desired product. researchgate.net

X-ray Absorption Spectroscopy (EXAFS, XANES) for Metal Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of an absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information on the oxidation state and coordination geometry of the metal center. The energy and shape of the absorption edge are sensitive to the formal oxidation state and the symmetry of the metal's environment.

EXAFS provides information about the local atomic environment of the absorbing atom, including the number and type of neighboring atoms and their interatomic distances (bond lengths). This technique is particularly valuable for amorphous or poorly crystalline materials where single-crystal X-ray diffraction is not feasible. For this compound-based MOFs, EXAFS can be used to determine the coordination number and bond distances of the metal centers, providing data that can be compared with and complement crystallographic results.

Solid-State Nuclear Magnetic Resonance Spectroscopy (if applicable to research findings)

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials at the atomic level. For this compound-based systems, ¹³C ssNMR is particularly useful.

Thermal Analysis and Stability Profiling of Coordination Compounds

The thermal stability of coordination compounds derived from this compound (also known as trimesic acid, H₃BTC) is a critical parameter that dictates their suitability for various applications. Thermal analysis techniques provide insight into the material's robustness, decomposition mechanisms, and the nature of guest molecules within the framework.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Robustness

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of this compound-based coordination compounds. By monitoring the change in mass as a function of temperature, TGA reveals distinct weight loss steps corresponding to the removal of solvent molecules (both lattice and coordinated) and the eventual decomposition of the organic linker and collapse of the framework.

The thermal robustness of these materials is significantly influenced by the identity of the central metal ion and the specific coordination environment. For instance, a dual-metal framework, Mn-Fe-BTC, demonstrates considerable thermal stability, with a 10% weight loss (Td₁₀) occurring only at approximately 310 °C. rsc.org The primary decomposition of the trimesicarboxylate (BTC) ligand in this compound happens at temperatures above 350 °C. rsc.org Similarly, cobalt-based coordination polymers have been shown to be stable up to 350 °C before the framework begins to collapse. ias.ac.in

In other examples, the initial weight loss is associated with the release of water molecules. A nickel-containing coordination polymer (CP 1) experiences an initial sharp weight loss around 238 °C, attributed to the loss of coordinated aqua ligands. mdpi.com A manganese-based polymer (CP 2) shows this loss of coordinated and co-crystallized water molecules occurring at a slightly lower temperature, up to about 194 °C. mdpi.com The subsequent decomposition of the organic moiety in the nickel-based system occurs over a broad temperature range, from 210 °C to 755 °C. mdpi.com

These analyses underscore that the framework's integrity is often maintained until high temperatures, typically above 300 °C, which is a crucial characteristic for applications that may involve thermal stress.

| Compound | Initial Weight Loss Temp. (°C) | Attribution | Framework Decomposition Temp. (°C) | Reference |

|---|---|---|---|---|

| Mn-Fe-BTC DMOF | ~310 (Td₁₀) | Initial decomposition | >350 | rsc.org |

| [Ni(HL)(H₂O)₂·1.9H₂O] (CP 1) | ~238 | Loss of aqua ligands | 210 - 755 | mdpi.com |

| [Mn₃(HL)(L)(µ₃-OH)(H₂O)(phen)₂·2H₂O] (CP 2) | <194 | Release of coordinated and lattice water | Not specified | mdpi.com |

| Cobalt-based CPs (1 and 2) | Not specified | Not specified | >350 | ias.ac.in |

Assessment of Stability Under Varied Environmental Conditions (e.g., humidity)

The stability of this compound-based systems is not only a function of temperature but also of their interaction with the surrounding environment, particularly with atmospheric moisture. The presence of pores and hydrophilic functional groups (carboxylates) can lead to the adsorption of water, which can influence the structural integrity and properties of the material.

TGA results often provide the first indication of a compound's behavior with respect to water. The initial weight loss steps observed at temperatures below 250 °C are typically due to the desorption of both physically adsorbed (lattice) and chemically bound (coordinated) water molecules. mdpi.com For example, a manganese-based coordination polymer releases its coordinated and lattice water molecules at temperatures up to 194 °C, while a nickel-based analogue loses its coordinated water at a higher temperature of about 238 °C. mdpi.com This suggests that the water molecules are relatively strongly bound within these structures, but can be removed upon heating. The stability of the framework after the removal of these guest molecules is a key indicator of its robustness.

The porous nature of these materials, which is essential for many of their functions, also makes them susceptible to interactions with environmental factors. rsc.orgplos.org While detailed studies on the long-term stability under varying humidity levels are specific to each compound, the ability of many of these frameworks to retain their structure after the removal of guest water molecules at elevated temperatures points to a degree of intrinsic stability. ias.ac.inmdpi.com

Morphological Analysis of Self-Assembled Structures

The morphology of self-assembled structures based on this compound is a direct consequence of the synthesis conditions and the coordination preferences of the metal ion. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for visualizing the size, shape, and surface features of the resulting crystals. rsc.orgplos.orgresearchgate.net

The choice of the metal center has a profound impact on the final morphology of the metal-organic framework (MOF). researchgate.net Studies have shown that coordinating trimesic acid with different metal ions such as zinc(II), copper(II), and iron(II) results in distinctly different particle forms. plos.org For instance, Zn-BTC has been synthesized in the form of interwoven rod-shaped objects. plos.org In contrast, Cu-BTC prepared under similar conditions can form highly crystalline, porous, honeycomb-like structures. plos.org Meanwhile, Fe-BTC has been observed to produce square, flake-shaped particles. plos.org

Further variations are seen with other metals. MOFs constructed with Co(II), Ni(II), and Cu(II) ions each show unique crystal structures and distinct colors. researchgate.net SEM imaging of a Ba(II)-based MOF revealed longer rod-like structures compared to its Cd(II) and Zn(II) counterparts. researchgate.net This demonstrates that even within the same ligand system, a simple change in the metal cation can be a powerful tool to tune the morphology of the resulting self-assembled architecture. researchgate.netresearchgate.net This tunability is a key advantage in the rational design of materials with specific properties. rsc.org

| Compound | Observed Morphology | Analysis Technique | Reference |

|---|---|---|---|

| Zn-BTC | Interwoven rod-shaped objects | FESEM | plos.org |

| Cu-BTC | Porous, honeycomb structure | FESEM | plos.org |

| Fe-BTC | Square flake-shaped particles | FESEM | plos.org |

| TMA-Ba | Longer rods | SEM | researchgate.net |

| TMA-Co(II) | Distinct crystal structure | SEM | researchgate.net |

| TMA-Ni(II) | Distinct crystal structure | SEM | researchgate.net |

Supramolecular Architectures and Intermolecular Interactions in 5 Carboxybenzene 1,3 Dicarboxylate Frameworks

Comprehensive Analysis of Hydrogen Bonding Networks

O-H...O and N-H...O Interactions in Crystal Packing

The crystal structures of frameworks containing 5-carboxybenzene-1,3-dicarboxylate are extensively stabilized by a network of hydrogen bonds. The carboxylic acid groups are prime sites for O-H...O interactions, where the hydroxyl hydrogen of one molecule forms a bond with a carboxylate oxygen of a neighboring molecule. nih.govnih.gov This often leads to the formation of dimers or extended chains. osaka-u.ac.jp For instance, in some crystal structures, molecules are linked into undulating sheets through pairs of O-H...O hydrogen bonds, creating specific ring motifs. nih.govresearchgate.net

When other functional groups or co-ligands are present, such as those containing nitrogen, N-H...O interactions also play a significant role. nih.gov In a zinc-based compound, for example, hydrogen bonds between imidazole (B134444) N-H groups and carboxylate O atoms, along with O-H...O interactions, link binuclear units into a three-dimensional supramolecular structure. nih.gov Similarly, in a cocrystal with 1,2-bis(4-pyridyl)ethene, classical O-H...N hydrogen bonds are responsible for the formation of one-dimensional zigzag chains. researchgate.net The presence of coordinated water molecules can also introduce additional O-H...O hydrogen bonding, further reinforcing the framework. researchgate.net

Influence of Protonation States on Supramolecular Assembly

The protonation state of the carboxyl groups on the this compound ligand has a profound impact on the resulting supramolecular assembly. The ligand can exist in fully protonated (H3btc), partially deprotonated (H2btc⁻, Hbtc²⁻), or fully deprotonated (btc³⁻) forms. This variability in protonation state directly influences the hydrogen-bonding patterns and coordination behavior.

For example, a structure containing both singly and doubly deprotonated forms of trimesic acid demonstrates how different protonation states can coexist and interact within the same crystal lattice. nih.gov The interplay between these different anionic forms, along with cations, leads to the formation of complex hydrogen-bonded networks. nih.gov In a zinc-based metal-organic framework (MOF), the presence of both monohydrogentrimesate (Hbtc²⁻) and trimesate (btc³⁻) ligands, along with coordinated water molecules, results in a complex three-dimensional framework with specific reversible hydration properties. researchgate.net

The specific protonation state can be influenced by factors such as the pH of the reaction medium and the nature of the metal cation or counter-ion present. This, in turn, dictates the available hydrogen bond donors and acceptors, ultimately controlling the dimensionality and topology of the final supramolecular architecture. For instance, in a zinc-based coordination polymer, the Hbtc²⁻ dianion acts as a bridging ligand, forming a discrete binuclear structure. nih.gov

Role of π-π Stacking Interactions in Aromatic Systems

Alongside hydrogen bonding, π-π stacking interactions are a crucial non-covalent force in the assembly of frameworks based on this compound. libretexts.org These interactions occur between the electron-rich aromatic rings of the ligands, contributing significantly to the stability and dimensionality of the crystal structure. rsc.orgrsc.org

The parallel stacking of aromatic rings can occur in either a sandwich or a displaced arrangement. libretexts.org In many frameworks, π-π stacking interactions are observed between the benzene (B151609) rings of the this compound ligands, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. researchgate.net These interactions can link one-dimensional chains or two-dimensional sheets into higher-dimensional structures. For example, in a copper(II) complex, one-dimensional zigzag chains are further assembled into a 3D network through a combination of hydrogen bonds and π-π stacking. Similarly, in a zinc(II) compound, π-π stacking reinforces the three-dimensional nature of the crystal packing. nih.gov

The interplay between hydrogen bonding and π-π stacking is often synergistic. researchgate.net While hydrogen bonds might form the primary connections in one or two dimensions, π-π stacking interactions can extend the structure into the third dimension, leading to robust and well-defined supramolecular architectures. researchgate.net

Elucidation of Network Topologies in Coordination Polymers and Metal-Organic Frameworks

The combination of the versatile coordination chemistry of metal ions and the bridging capabilities of the this compound ligand leads to the formation of a wide variety of coordination polymers and metal-organic frameworks (MOFs) with diverse network topologies. researchgate.netnih.gov

Construction of One-Dimensional, Two-Dimensional, and Three-Dimensional Frameworks

The dimensionality of the resulting framework is highly dependent on the coordination mode of the ligand and the geometry of the metal center.

One-Dimensional (1D) Frameworks: In some instances, the metal-ligand interactions result in the formation of simple 1D chains. These can be linear, zigzag, or helical. For example, in a copper(II) complex, this compound acts as a bridging ligand to form one-dimensional zigzag chains. Another example involves the formation of 1D double-bridged polymeric chains in a copper(I) compound. researchgate.net

Two-Dimensional (2D) Frameworks: By connecting the 1D chains, 2D layered structures can be formed. These layers can have various topologies, such as the common (4,4) network where each node is connected to four others. researchgate.net In some cases, these 2D sheets can stack upon each other to form a supramolecular 3D network. rsc.org

Three-Dimensional (3D) Frameworks: The ultimate goal in many cases is the construction of robust 3D frameworks, which often exhibit porosity and other interesting properties. These 3D structures can be formed directly through the coordination of metal ions and ligands, or by the linking of lower-dimensional structures (1D chains or 2D layers) through strong intermolecular interactions like hydrogen bonds and π-π stacking. nih.govresearchgate.netresearchgate.net The resulting 3D frameworks can have a variety of complex topologies, which are often described using Schläfli symbols or by referring to known network types like pts (platinum sulfide) or pcu (primitive cubic). researchgate.netresearchgate.netnih.gov

Investigation of Network Interpenetration and Porosity Characteristics

A fascinating aspect of 3D frameworks is the phenomenon of interpenetration, where two or more independent networks are entangled with each other. This can have a significant impact on the porosity of the material.

Interpenetration is a common feature in frameworks derived from this compound and its derivatives. The degree of interpenetration can vary, with examples of 2-fold, 3-fold, and even 6-fold interpenetrating networks being reported. researchgate.net For instance, in a series of cobalt(II) and zinc(II) coordination polymers, varying degrees of interpenetration were observed, influenced by the specific ligands used. researchgate.net

The porosity of these frameworks is a direct consequence of their network topology and the presence or absence of interpenetration. Non-interpenetrated frameworks often exhibit large pores or channels, which can be accessible to solvent molecules or gases. Interpenetration, while often reducing the accessible pore volume, can enhance the stability of the framework. The study of porosity is crucial for potential applications such as gas storage and separation.

Below is a table summarizing the structural features of various frameworks incorporating this compound and its derivatives.

| Compound/Framework | Metal Ion | Dimensionality | Key Interactions | Network Topology/Features |

| Copper(II) complex | Cu(II) | 3D (from 1D chains) | O-H...O, π-π stacking | 1D zigzag chains |

| Zinc(II) complex nih.gov | Zn(II) | 3D | O-H...O, N-H...O, π-π stacking | Binuclear units |

| Zinc(II) coordination polymer researchgate.net | Zn(II) | 3D | H-bonding | 3D H-bonded structure from 1D chains |

| Cobalt(II) coordination polymers researchgate.net | Co(II) | 3D | - | 2-fold and 3-fold interpenetration |

| Zinc(II) coordination polymer researchgate.net | Zn(II) | 3D | - | 3-fold interpenetrating 3D framework |

| Zinc(II) coordination polymer researchgate.net | Zn(II) | 3D | H-bonding | 6-fold interpenetrating 3D H-bonded framework |

| Manganese(II) MOF nih.gov | Mn(II) | 3D | - | pts topological network |

| Gadolinium(III) MOFs researchgate.net | Gd(III) | 3D | - | pcu and pts topologies |

| Zinc-trimesic acid MOFs researchgate.net | Zn(II) | 3D | - | Binodal (3,6)-net and (3,5)-net |

Principles of Crystal Engineering and Directed Self-Assembly

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com For this compound, also known as trimesic acid (H3BTC), its molecular geometry and the presence of three carboxylic acid groups make it a powerful building block for both organic and metal-organic framework studies. mdpi.comwikipedia.org The principles of directed self-assembly leverage these features to construct complex supramolecular architectures with a high degree of predictability. The process is governed by the interplay of strong and weak intermolecular forces, including hydrogen bonding and π-π stacking, as well as external factors like solvent choice and substrate interactions. mdpi.comrsc.org

Predictable Hydrogen Bonding and Supramolecular Synthons

The self-assembly of trimesic acid is primarily directed by the formation of robust hydrogen bonds between its carboxylic acid groups. mdpi.comresearchgate.net These interactions form well-defined patterns, or supramolecular synthons, that serve as the fundamental construction units for larger networks. The most common synthons involve the formation of carboxylic acid dimers or trimers. acs.org

Dimeric Motif: Two trimesic acid molecules can link via a classic R²₂(8) hydrogen-bonding motif, where two carboxylic acid groups from adjacent molecules form a cyclic dimer. mdpi.com

Trimeric Motif: Three trimesic acid molecules can form a six-membered hydrogen-bonded ring. acs.org

The combination of these synthons allows trimesic acid to assemble into predictable two-dimensional (2D) porous networks. Two of the most well-documented polymorphs that arise from these interactions are the "chicken wire" (or "honeycomb") and "flower" structures. acs.orgnih.gov In the "chicken wire" form, molecules are linked exclusively through dimeric hydrogen bonds, creating a hexagonal porous network. acs.org The "flower" structure represents a more complex arrangement. acs.orgnih.gov These porous networks can exhibit cavities with diameters of approximately 1.0 nm, which can be utilized for co-adsorbing guest molecules. nih.gov The stability of the resulting three-dimensional (3D) supramolecular architecture is further enhanced by π–π interactions between the aromatic rings. iucr.org

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the energetics of these interactions. For instance, DFT calculations have shown that in a hexagonal pore formed by six trimesic acid molecules, a guest trimesic acid molecule prefers an off-center position, bound by two intermolecular interactions. acs.org A symmetric, central position only becomes energetically favorable if the host honeycomb structure is compressed by more than 3%. acs.org

Solvent-Induced Polymorphism and Host-Guest Chemistry

The solvent plays a critical role in the crystallization process, often directing the assembly towards a specific polymorphic form or leading to the formation of solvates (crystal structures that include solvent molecules). whiterose.ac.ukrsc.orgresearchgate.net The selection of solvent can influence which hydrogen-bonding motif is favored and can mediate interactions between solute molecules. nih.govrsc.org

For example, when trimesic acid is crystallized from a homologous series of alkanoic acids (from butyric to nonanoic acid) on a graphite (B72142) surface, a selective self-assembly of either the "flower" or "chicken wire" polymorph is observed. nih.gov The longer-chain acid solvents favor the formation of the "chicken wire" structure, a phenomenon linked to the decreasing solubility of trimesic acid with increasing solvent chain length. nih.gov

The ability of trimesic acid to form open-pore structures makes it prone to solvate formation. mdpi.com Studies have identified numerous solvates with various alcohols and other organic solvents like dimethylformamide (DMF). mdpi.com The alcohol solvate structures often possess a geometrically similar trimesic acid framework. mdpi.com However, increasing the length of the alcohol's alkyl chain can induce a greater distortion in the trimesic acid framework to accommodate the larger guest molecule. mdpi.com

| Solvent System | Resulting Structure/Polymorph | Key Findings | Reference(s) |

| Alkanoic Acids (Butyric to Nonanoic) | "Flower" or "Chickenwire" | Longer-chain solvents favor the less dense "chickenwire" polymorph on graphite. | nih.gov |

| Ethanol (Evaporative Crystallization) | New Triclinic Solvate (P-1 space group) | TMA molecules form acid dimer motifs (R²₂(8)) and connect to other dimers. | mdpi.com |

| Isopropyl Alcohol | Solvated Form | A temperature-induced phase transition was observed between 233 K and 243 K. | mdpi.com |

| Dimethylformamide (DMF) | 1:2 TMA:DMF Solvate | Forms a layered structure where TMA molecules hydrogen bond to two DMF molecules and one neighboring TMA molecule. | mdpi.com |

| Methanol (B129727) / Water | (Hpyr+)3tma3–·CH3CN·CH3OH·2.5H2O | Quantitative formation confirmed by X-ray powder diffraction after solvent-drop milling. | acs.org |

Surface-Confined Self-Assembly

When trimesic acid self-assembles on a solid surface, the balance between molecule-molecule interactions and molecule-substrate interactions becomes a determining factor in the resulting structure. rsc.org Scanning tunneling microscopy (STM) has been a crucial tool for visualizing these 2D architectures in real-space at the molecular scale. nih.govacs.org

On surfaces like graphite, gold (Au), and copper (Cu), trimesic acid can form highly ordered, extensive 2D networks. acs.orgacs.org

On Cu(100): At low temperatures (~200 K), trimesic acid forms 2D networks that reflect the extensive hydrogen-bond formation of flat-lying molecules, similar to the ordering in its bulk crystal structure. acs.org

On Au(111): The self-assembly of trimesic acid on gold is tunable by adjusting the surface coverage. This allows for the creation of hexagonal porous networks where the pore size remains constant (1.1 ± 0.1 nm) while the distance between pores can be varied from 1.6 nm upwards. acs.org A unified model suggests that molecules within triangular half unit cells are linked by trimeric hydrogen bonds, and these cells connect to each other via dimeric hydrogen bonds. acs.org

On Modulated Surfaces (Ag/Cu(111)): On a periodically modulated silver layer on a copper surface, the self-assembly at room temperature is disturbed. However, upon annealing to 350 K, partial deprotonation of the molecules occurs. This changes the intermolecular interactions to stronger, ionic hydrogen bonds, which overcomes the substrate's influence and allows for the formation of long-range ordered networks. rsc.org

Kinetic vs. Thermodynamic Control

The final supramolecular architecture can be a product of either kinetic or thermodynamic control. Kinetically controlled products are formed faster but are less stable, while thermodynamically controlled products are the most stable but may require more time or energy (e.g., annealing) to form.

The formation of different trimesic acid polymorphs and solvates is a clear example of this principle. Transient forms, such as a 1:3 solvate with dimethylformamide, have been identified, which mimic other known solvates but are not the final, stable product. mdpi.com Similarly, the self-assembly on modulated surfaces demonstrates how an initial, disordered arrangement (a likely kinetic product) can be transformed into a highly ordered, long-range network (the thermodynamic product) through annealing, which provides the energy to overcome local energy minima. rsc.org The choice of solvent can also influence whether a process is under kinetic or thermodynamic control by altering the energy landscape of nucleation and growth. whiterose.ac.uk

Computational and Theoretical Investigations of 5 Carboxybenzene 1,3 Dicarboxylate Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is frequently employed to determine the optimized geometries and electronic properties of molecules and materials containing 5-carboxybenzene-1,3-dicarboxylate. arxiv.orgnih.govnih.gov

DFT calculations have been utilized to study the adsorption behavior of trimesic acid on various surfaces. For instance, a combined non-contact atomic force microscopy (NC-AFM) and DFT study investigated the adsorption of TMA on a rutile TiO₂(110) surface. nih.gov The calculations revealed that at low coverage, individual TMA molecules adsorb with the benzene (B151609) ring parallel to the surface. nih.gov In this orientation, two of the carboxylic acid groups can anchor to the surface in a bidentate fashion. nih.gov The most stable adsorption position was found to be in the presence of a hydroxyl defect, which allows the third carboxylic group to also bind to the surface. nih.gov

Furthermore, DFT has been employed to explore the electronic characteristics of materials incorporating trimesic acid derivatives. A study on 1,3-dicarbomethoxy-4,6-benzenedicarboxylic acid using DFT with different functionals (LDA, GGA, and mBJ) showed the compound to have an indirect band gap. electrochemsci.org The analysis of electron charge densities indicated a combination of covalent and ionic bonding within the molecule. electrochemsci.org Specifically, the bonding between hydrogen and oxygen, as well as carbon and carbon, is primarily covalent, while the interaction between oxygen atoms is mainly ionic. electrochemsci.org

The structural geometry of 1,3,5-Tris(4-carboxyphenyl)benzene, a larger molecule containing the carboxyphenyl moiety, was optimized using DFT calculations to ensure the stability and accuracy of its structural parameters. nih.gov These calculations are crucial for understanding the electronic density and reactivity profile of such compounds. nih.gov

Table 1: Selected DFT Studies on this compound and Related Systems

| System Studied | Computational Method | Key Findings |

| Trimesic acid on rutile TiO₂(110) | DFT, NC-AFM | Benzene ring lies parallel to the surface; two carboxylic groups bind in a bidentate manner. nih.gov |

| 1,3-dicarbomethoxy-4,6-benzenedicarboxylic acid | DFT (LDA, GGA, mBJ) | Indirect band gap; mixture of covalent and ionic bonding. electrochemsci.org |

| 1,3,5-Tris(4-carboxyphenyl)benzene | DFT | Optimized structural geometry for stability and reactivity analysis. nih.gov |

| 2,1,3-Benzoxadiazole-5-carboxylic acid derivatives | DFT (B3LYP/6-311+G(d,p)) | Ground state geometries optimized to study their potential as photosensitizers. orientjchem.org |

Molecular Dynamics Simulations for Dynamic Behavior and Host-Guest Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov In the context of this compound systems, MD simulations provide valuable insights into their dynamic behavior and the nature of host-guest interactions, particularly in supramolecular networks and metal-organic frameworks (MOFs). bohrium.comresearchgate.net

Reactive molecular dynamics (ReaxFF-MD) simulations have been performed to investigate the host-guest interactions within a porous honeycomb supramolecular network of trimesic acid on a graphene surface. bohrium.comresearchgate.netconicet.gov.ar These simulations explored the interactions with various guest molecules, including coronene (B32277) (COR), fullerenes (C60, C84, C98), a cyclodextrin (B1172386) macrocycle (CD5), and pentanoic acid (PA). bohrium.comresearchgate.netconicet.gov.ar The results indicated that coronene significantly enhances the stability of the TMA network compared to other guests. bohrium.comresearchgate.netconicet.gov.ar This stabilizing effect is attributed to synergistic interactions between coronene and both the graphene surface and the TMA molecules. bohrium.comconicet.gov.ar The strongly bound coronene molecules impose steric constraints on the twisting of the carboxylic groups of TMA, which in turn hinders the breaking of hydrogen bonds and stabilizes the network structure at higher temperatures. bohrium.comconicet.gov.ar

MD simulations have also been instrumental in understanding the stability of protein-ligand complexes involving derivatives of carboxyphenyl benzene. For example, simulations were carried out on the complex of caspase-3 with 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) to assess its stability and the molecular interactions at play. nih.gov Such studies are crucial for evaluating the potential of these compounds in applications like anticancer therapy. nih.gov

Furthermore, MD simulations have been used to explore the geometry and energetic behavior of benzene-1,3-dicarboxylic acid derivatives that act as inhibitors for bacterial enzymes. nih.gov These simulations, combined with methods like the Linear Interaction Energy (LIE) method, help to elucidate the binding modes and affinities of these molecules. nih.gov

Table 2: Examples of Molecular Dynamics Simulation Studies on Trimesic Acid Systems

| System | Simulation Type | Key Insights |

| Trimesic acid supramolecular network on graphene with various guests | ReaxFF-MD | Coronene enhances network stability through synergistic host-guest and guest-surface interactions. bohrium.comresearchgate.netconicet.gov.ar |

| Caspase-3 with 1,3,5-Tris(4-carboxyphenyl)benzene | MD Simulation | Investigated the stability of the protein-ligand complex. nih.gov |

| Benzene-1,3-dicarboxylic acid derivatives as bacterial enzyme inhibitors | MD Simulation | Explored the geometry and energetic behavior of the inhibitor-enzyme complex. nih.gov |

Prediction and Classification of Network Topologies and Structural Building Units

The ability of this compound to act as a versatile building block, or synthon, allows for the construction of a wide variety of supramolecular architectures and metal-organic frameworks (MOFs). guidechem.comacs.org Computational methods play a key role in predicting and classifying the network topologies and identifying the fundamental structural building units (SBUs) of these materials.

Trimesic acid is well-known for forming diverse hydrogen-bonded networks. wikipedia.org In the solid state, it crystallizes from water to form a hydrated network with wide, empty channels. wikipedia.org The carboxylic acid groups are crucial in defining the structural variability in self-assembled systems due to the various hydrogen-bonding motifs they can adopt. bohrium.com

In the context of MOFs, trimesic acid and its derivatives are frequently used as organic linkers. chemicalbook.comnih.gov The combination of these linkers with different metal ions leads to a vast array of network topologies. For example, studies on MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene and various dicarboxylate ligands have revealed the formation of 2D and 3D porous frameworks with different topologies, such as sql (square lattice) and pcu (primitive cubic). researchgate.netrsc.org

Computational tools are used to analyze the crystal structures obtained from experimental techniques like X-ray diffraction to determine the network topology. The analysis of the asymmetric unit and coordination geometries of the metal centers and organic linkers allows for the classification of the resulting framework. For instance, in some cobalt-based MOFs, the metal atoms are connected by polycarboxylate ligands to form 2D layers that are then pillared by other ligands to create 3D porous structures. rsc.org In a bismuth-based MOF with trimesic acid, a novel 3D framework was identified, consisting of {Bi₂O₁₄} units linked by the trimesic acid molecules. rsc.org

The prediction of network topologies is a significant challenge in crystal engineering. The ability to computationally predict how different building blocks will assemble can greatly accelerate the discovery of new materials with desired properties.

In Silico Screening and Prediction of Performance-Related Metrics

In silico screening, which involves the use of computer simulations to evaluate large libraries of virtual compounds, is a powerful strategy for discovering new materials with enhanced performance for specific applications. nih.gov For systems based on this compound, this approach is particularly valuable for predicting performance-related metrics such as gas adsorption and separation capabilities in MOFs.

Computational studies, often combining DFT and Grand Canonical Monte Carlo (GCMC) simulations, are used to screen MOFs for applications like hydrocarbon separation. researchgate.net For example, in silico studies have been conducted on MOFs constructed from mixed ligands, including dicarboxylates, to assess their potential for separating C2 and C1 hydrocarbons. bohrium.com These simulations can predict adsorption selectivity and capacity, guiding the synthesis of the most promising materials. researchgate.netbohrium.com DFT calculations can further elucidate the specific binding sites and interactions responsible for the observed selectivity. For instance, in a Co-MOF, DFT calculations revealed that π-π interactions between unsaturated hydrocarbon molecules and the π-conjugated hexagonal carbon ring of the framework were the primary adsorption sites. rsc.org

Beyond gas separation, in silico screening has been applied to identify potential drug candidates. Virtual screening campaigns have been used to discover and optimize benzene-1,3-dicarboxylic acid derivatives as inhibitors of bacterial Mur ligases. nih.gov These computational approaches allow for the rapid evaluation of large numbers of compounds, prioritizing those with the highest predicted activity for experimental validation. nih.gov

The performance of MOFs in applications such as proton conductivity for fuel cells can also be predicted computationally. For a composite membrane of sulfonated poly(ether ether ketone) (sPEEK) and a copper-trimesic acid MOF, computational analysis can help understand how the MOF incorporation affects properties like ion exchange capacity and proton conductivity, which are directly related to the fuel cell's performance. rsc.org

Research Applications in Advanced Functional Materials

Catalytic Applications of Metal-Organic Frameworks and Coordination Polymers

The unique structural features of MOFs and coordination polymers derived from 5-carboxybenzene-1,3-dicarboxylate, such as high surface area, tunable porosity, and the presence of accessible metal sites, make them highly effective catalysts. researchgate.netresearchgate.net These materials bridge the gap between homogeneous and heterogeneous catalysis, offering the high efficiency and selectivity of the former with the ease of separation and recyclability of the latter. researchgate.net

Metal-organic frameworks constructed with this compound have demonstrated significant potential as heterogeneous catalysts for a variety of organic transformations. The high density of active metal sites within a porous framework allows for efficient catalytic activity. For instance, a cobalt-based MOF, Co(btc)(bpy), synthesized using trimesic acid and a bipyridyl ligand, has been shown to be a highly efficient heterogeneous catalyst for the oxidation of various alcohols. rsc.org This catalytic system also facilitates one-pot oxidative coupling reactions to produce biologically important molecules like benzimidazoles and benzothiazoles. rsc.org The high performance of this MOF is attributed to the synergistic effect of the metal centers and the carboxylate groups of the trimesic acid ligand. rsc.org

In the realm of C-H activation, palladium-loaded MOFs have been explored as single-site catalysts for the oxidative coupling of arenes. nih.govrsc.org By isolating palladium active sites on the MOF support, the formation of inactive Pd(0) aggregates is reduced, leading to enhanced catalyst stability and higher turnover numbers (TONs) compared to homogeneous systems. nih.govrsc.org For example, a palladium-loaded MOF-808 demonstrated a threefold higher TON in the oxidative coupling of o-xylene, and the catalyst could be efficiently recycled. nih.gov

The versatility of trimesic acid-based MOFs extends to biodiesel production, where a copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC or HKUST-1) MOF has been investigated as a heterogeneous catalyst for the transesterification of oils. researchgate.net The high surface area and tunable properties of this MOF make it a promising alternative to conventional homogeneous catalysts. researchgate.net

| Catalyst | Reaction Type | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Co(btc)(bpy) | Alcohol Oxidation & Oxidative Coupling | Various alcohols, aldehydes | Highly efficient for alcohol oxidation and one-pot synthesis of benzimidazoles. | rsc.org |

| Pd-loaded MOF-808 | Oxidative Coupling (C-H/C-H activation) | o-xylene | Threefold higher turnover number compared to homogeneous catalyst; recyclable. | nih.gov |

| Cu-BTC (HKUST-1) | Transesterification | Oils for biodiesel | Effective heterogeneous catalyst for biodiesel production. | researchgate.net |

The engineering of redox-active sites within MOFs derived from this compound has opened up avenues for their application in electrocatalysis. By incorporating redox-active metal centers or ligands, these materials can facilitate electron transfer processes crucial for electrocatalytic reactions. Trimetallic MOFs, such as CoNiMn-MOF synthesized with trimesic acid, have shown exceptional activity for the oxygen evolution reaction (OER) in alkaline media. researchgate.net This trimetallic MOF exhibited a low overpotential of 220 mV at a current density of 20 mA cm⁻² and maintained excellent stability over 20 hours. researchgate.net

Furthermore, the introduction of redox-active organic linkers, such as tetrathiafulvalene-tetrabenzoate (TTFTB), a derivative of trimesic acid, has led to the development of redox-active MOFs. nih.gov These materials exhibit reversible one-electron processes, making them suitable for applications in electrochemical sensing and catalysis. nih.gov The combination of porous structure and redox activity in these MOFs allows for efficient interaction with electrolytes and charge transport. researchgate.net

| Catalyst | Electrocatalytic Reaction | Key Performance Metrics | Reference |

|---|---|---|---|

| CoNiMn-MOF | Oxygen Evolution Reaction (OER) | Overpotential of 220 mV @ 20 mA cm⁻², Tafel slope of 66 mV dec⁻¹, Stable for 20h. | researchgate.net |

| Ln-m-TTFTB | Redox Activity | Two reversible one-electron processes at 0.21 and 0.48 V. | nih.gov |

Metal-organic frameworks and coordination polymers based on this compound are also effective photocatalysts for the degradation of organic pollutants and other chemical transformations. The semiconducting properties of these materials, combined with their high surface area, allow for efficient light absorption and generation of reactive oxygen species. researchgate.net For instance, a copper-based MOF synthesized with trimesic acid has been shown to have remarkable catalytic efficacy in the degradation of toxic dyes like rhodamine B under natural sunlight. researchgate.net

The photocatalytic activity can be tuned by the choice of the metal center. Two lanthanide-based MOFs, MOF-Sm and MOF-Tb, constructed from a derivative of this compound, have been synthesized and shown to be isostructural. rsc.org MOF-Sm exhibited reasonable photocatalytic activity for the degradation of methyl violet dye. rsc.org Similarly, coordination polymers of nickel, manganese, and cadmium with a dicarboxyphenyl-carboxybenzimidazole ligand have been used as photocatalysts for the decomposition of antibiotics and dyes, with the manganese-based polymer showing the highest efficiency. mdpi.com The photocatalytic mechanism often involves the generation of electron-hole pairs upon light irradiation, which then react with water and oxygen to produce highly reactive hydroxyl radicals that degrade the organic pollutants. mdpi.com

Gas Adsorption, Storage, and Separation Technologies

The inherent porosity and large surface areas of MOFs derived from this compound make them exceptional candidates for gas adsorption, storage, and separation. nih.govceric-eric.euscispace.com These materials can be designed to have specific pore sizes and chemical environments, enabling selective capture and storage of various gases. nih.gov

A key advantage of using this compound in MOF synthesis is the ability to tailor the pore size and surface area of the resulting material. This can be achieved by altering the metal clusters or the organic ligands. researchgate.netrsc.org While changing the ligand is a common strategy, modifications to the synthesis conditions, such as temperature, pH, and solvent, can also influence the final structure and porosity. researchgate.net

For example, the synthesis of iron and copper-based MOFs using trimesic acid in an aqueous medium resulted in materials with improved gas sorption characteristics compared to those synthesized via conventional solvent-mediated routes. researchgate.net The specific surface area of these materials can be substantial; for instance, a Cu-TMA MOF was reported to have a BET surface area of 346.22 m²/g with a pore size of 7.40 nm. researchgate.net This high surface area provides a vast number of sites for gas molecules to adsorb. novomof.com The ability to fine-tune the pore dimensions is crucial for applications requiring the selective adsorption of molecules based on their size and shape. rsc.org

| MOF | Metal Center | BET Surface Area (m²/g) | Pore Size (nm) | Reference |

|---|---|---|---|---|

| Aqueous Synthesized Fe-MOF | Fe | Improved sorption vs. solvothermal | - | researchgate.net |

| Aqueous Synthesized Cu-MOF | Cu | Improved sorption vs. solvothermal | - | researchgate.net |

| TMA-Ni MOF | Ni | 346.22 | 7.40 | researchgate.net |

| TMA-Cu MOF | Cu | 330 | - | researchgate.net |

The selective uptake of specific gases by MOFs is governed by a combination of factors, including pore size, surface chemistry, and the nature of the interactions between the gas molecules and the framework. MOFs constructed from this compound and its derivatives have been shown to exhibit high selectivity for various gas separations.

For instance, a cobalt-based MOF demonstrated selective adsorption of unsaturated hydrocarbons like acetylene (B1199291) (C2H2) and ethylene (B1197577) (C2H4) over saturated ones like ethane (B1197151) (C2H6) and methane (B114726) (CH4). nih.gov Theoretical calculations revealed that π-π interactions between the unsaturated gas molecules and the π-conjugated hexagonal carbon rings of the framework are the primary adsorption sites. nih.gov Another study on a zinc-based MOF showed selective adsorption of H2 over N2, O2 over N2, and CO2 over CH4 and N2. rsc.org

The development of composites, such as those combining Cu-BTC with porous carbons, has led to enhanced CO2 uptake capabilities. nih.gov A composite of Cu-BTC with a nitrogen-containing microporous carbon exhibited a high CO2 capacity of approximately 8.24 mmol/g at 0 °C and 1 bar. nih.gov These findings highlight the potential of designing this compound-based MOFs with tailored functionalities for specific and efficient gas separation applications. rsc.org

Luminescent Materials and Optoelectronic Properties

The unique electronic structure of this compound, when integrated into metal-organic frameworks, gives rise to materials with significant luminescent and optoelectronic capabilities. These properties are primarily derived from the interplay between the organic linker and the metal ion centers.

Metal-Organic Frameworks constructed from this compound and lanthanide ions (Ln³⁺) are a major focus of photoluminescence research. The organic linker is highly effective at absorbing ultraviolet light and transferring this energy to the lanthanide ions, a process known as the "antenna effect". youtube.com This energy transfer overcomes the Laporte-forbidden, inefficient f-f transitions of the lanthanide ions, resulting in strong, characteristic light emission. nih.govrsc.org

Research into MIL-78, a type of MOF, demonstrates this phenomenon clearly. By co-doping with gadolinium (Gd³⁺), frameworks containing europium (Eu³⁺), terbium (Tb³⁺), and dysprosium (Dy³⁺) have been synthesized. These materials exhibit the distinct emission colors associated with each lanthanide: red for Eu³⁺, green for Tb³⁺, and yellow for Dy³⁺. nih.govrsc.org The energy transfer from the triplet state of the benzenetricarboxylate ligand to the excited states of the lanthanide ions is highly efficient. nih.govrsc.org

Further advanced photoluminescent phenomena have been observed. In Yb³⁺/Er³⁺-trimesate-based MOFs, an infrared-triggered process known as photon avalanche has been reported. researchgate.net In this mechanism, infrared photons are first absorbed and upconverted by the lanthanide ions. researchgate.net This energy is then transferred to the triplet states of the trimesate ligand, leading to a highly nonlinear, broadband emission. researchgate.net

Photoluminescence Properties of Lanthanide-Trimesate MOFs (MIL-78 Structure)

| Material Composition | Emission Color | Key Findings | Reference |

|---|---|---|---|

| Eu₀.₅Gd₀.₅{C₆H₃(COO)₃} | Red | Shows characteristic red luminescence from Eu³⁺ ions due to efficient intramolecular energy transfer from the ligand. | nih.govrsc.org |

| Tb₀.₅Gd₀.₅{C₆H₃(COO)₃} | Green | Exhibits the highest quantum yield and longest lifetime among the studied systems, attributed to a superior match between the ligand's triplet energy level and the Tb³⁺ resonance level. | nih.govrsc.org |

| Dy₀.₅Gd₀.₅{C₆H₃(COO)₃} | Yellow | Displays characteristic yellow luminescence from Dy³⁺ ions. | nih.govrsc.org |

| Yb³⁺/Er³⁺-trimesate MOF | Broadband | Exhibits photon avalanche characteristics, where IR photons are upconverted, leading to a highly nonlinear, spectrally broadband emission from ligand triplet states. | researchgate.net |

The ability to tune the emission color of MOFs based on this compound is a key principle in designing advanced optical materials. The primary method for achieving this is the careful selection of the metal ion or combination of ions within the framework. rsc.org As demonstrated with the MIL-78 series, using different lanthanide ions like Eu³⁺, Tb³⁺, or Dy³⁺ directly results in red, green, or yellow light, respectively. rsc.orgresearchgate.net

The generation of white-light emission, highly sought after for solid-state lighting applications, relies on combining the three primary colors (red, green, and blue) in a single material. For MOFs using the this compound linker, this can be achieved through several strategies:

Mixed-Lanthanide Systems: By carefully controlling the ratio of multiple lanthanide ions (e.g., Eu³⁺ for red and Tb³⁺ for green) within a single MOF, it is possible to create a material that emits a combination of colors. When combined with a blue emission, which can originate from the organic linker itself or another blue-emitting dopant, white light can be produced.

Broadband Emission: In some cases, such as the photon avalanche mechanism in Yb³⁺/Er³⁺-trimesate MOFs, a broad emission spectrum can be generated that covers a significant portion of the visible range, which can be perceived as white light. researchgate.net

These design principles allow for the rational engineering of materials with specific, tailored luminescent properties for applications in LEDs, displays, and optical sensing.

Sensing Applications in Chemical and Environmental Monitoring

The porous and functional nature of MOFs constructed with this compound makes them excellent candidates for chemical sensors. nih.gov Their high surface area and accessible active sites allow for the selective adsorption of analytes, which can induce a measurable change in the material's properties, such as luminescence.

MOFs based on this linker have been successfully employed for the detection and removal of environmental pollutants. For example, a zirconium-based MOF modified with 1,3,5-benzenetricarboxylic acid has demonstrated exceptionally high efficiency in removing methylene (B1212753) blue, an industrial dye, from water. nih.gov The removal mechanism involves electrostatic interactions, pore filling, and π-π interactions between the MOF and the dye molecule. nih.gov

Furthermore, frameworks built with copper and this compound (Cu-BTC) have been used to remediate soil contaminated with multiple heavy metals, including lead (Pb), cadmium (Cd), zinc (Zn), and nickel (Ni). plos.org When functionalized with polysulfides, these Cu-BTC MOFs show remarkable selectivity and efficiency in extracting toxic heavy metal ions like mercury (Hg(II)) from aqueous solutions. nih.gov The high selectivity for mercury is driven by the strong affinity of soft metal ions for the sulfur groups introduced onto the MOF's surface. nih.gov

Sensing and Remediation Applications of this compound MOFs

| MOF Material | Target Analyte/Pollutant | Application | Key Finding | Reference |

|---|---|---|---|---|

| UIO-66-BTC (Zr-based) | Methylene Blue | Wastewater Treatment | Achieved 98.45% removal with an adsorption amount of 393.80 mg/g. | nih.gov |

| S₄-MOF (Cu-based) | Mercury (Hg(II)) | Water Remediation | Showed the highest extraction recovery (~100%) and a detection limit of 0.13 μg/L for Hg(II). | nih.gov |

| Cu-BTC | Pb, Cd, Zn, Ni | Soil Remediation | Demonstrated the highest capacity for stabilizing heavy metals, especially Pb, in contaminated soil. | plos.org |

Design and Fabrication of Functionalized Surfaces and Interfaces (e.g., Self-Assembled Monolayers)

Beyond its role in three-dimensional MOFs, this compound (as trimesic acid) is used to design and fabricate precisely structured two-dimensional surfaces and interfaces. nih.gov A primary method for this is through the formation of self-assembled monolayers (SAMs), which are ordered molecular layers that spontaneously form on a substrate. mdpi.com

The carboxylic acid groups of the molecule have a strong affinity for various surfaces, particularly metal oxides. researchgate.net Studies on alpha-alumina (an oxide of aluminum) have shown that trimesic acid readily adsorbs onto the surface, forming outer-sphere complexes with the surface hydroxyl groups. nih.gov This process is spontaneous and allows for the functionalization of the alumina (B75360) surface. nih.gov

On metal surfaces, such as Cu(100), trimesic acid can form highly ordered, two-dimensional supramolecular networks. acs.org At low temperatures, the flat-lying molecules arrange themselves through extensive hydrogen bonding between their carboxylic acid groups, creating a structure analogous to its ordering in a bulk crystal. acs.org This precise, self-assembled ordering provides a powerful bottom-up approach to creating patterned and functionalized surfaces at the nanoscale.

The molecule can also be used to functionalize other materials. For instance, trimesic acid has been grafted onto the surface of chitosan, a biopolymer, to create a novel, bio-based heterogeneous catalyst. nih.gov This demonstrates how the molecule can be used as a functional unit to impart new properties, such as acidic active sites for catalysis, onto the surface of a bulk material. nih.gov

Future Research Directions and Challenges

Exploration of Novel Metal-Ligand Combinations and Composite Materials

A primary direction for future research lies in expanding the library of materials derived from 5-carboxybenzene-1,3-dicarboxylate. This involves moving beyond common single-metal nodes like copper and zinc to explore more complex and functional combinations.

Novel Metal Combinations: Researchers are actively synthesizing MOFs with a diverse range of metal ions, including cobalt, nickel, iron, bismuth, and even f-block elements like thorium. plos.orgresearchgate.netnih.govrsc.org A significant area of exploration is the creation of bimetallic and trimetallic MOFs. researchgate.net These multi-metal frameworks can introduce synergistic effects or novel electronic and magnetic properties not present in their monometallic counterparts. For instance, bi- and tri-metallic MOFs have been synthesized by reacting trimesic acid with mixtures of Co(II), Ni(II), and Cu(II) ions. researchgate.net

Mixed-Ligand Systems: Another strategy involves the use of secondary organic ligands, often nitrogen-containing "pillar" molecules, in conjunction with this compound. These pillars connect 2D layers built from the primary ligand and metal ions, forming robust 3D porous frameworks. nih.govresearchgate.net Examples include the use of 1,3,5-tris(1-imidazolyl)benzene (tib) and 2,2'-bi-1H-imidazole (bimz) to construct complex architectures with tailored pore environments. nih.govnih.gov This approach allows for fine-tuning of the framework's dimensionality and functionality, impacting its adsorption and photoluminescence properties. nih.govnih.gov

Composite Materials: The integration of trimesic acid-based MOFs into other materials to form composites is a promising avenue for practical applications. A notable example is the incorporation of a copper-trimesic acid MOF (Cu-TMA) into a sulfonated poly(ether ether ketone) (sPEEK) polymer matrix. rsc.orgresearchgate.net The resulting composite membrane demonstrated reduced methanol (B129727) crossover and improved power density in direct methanol fuel cells, showcasing how MOFs can enhance the performance of existing materials. rsc.orgresearchgate.net

Interactive Table: Examples of Novel Combinations and Composites

| Metal(s) | Secondary Ligand / Composite Material | Resulting Framework / Material | Noted Property / Application |

|---|---|---|---|

| Zn(II) | 2,2'-bi-1H-imidazole | Binuclear discrete units extending into a 3D supramolecular structure. nih.gov | Solid-state photoluminescence. nih.gov |

| Co(II) | 1,3,5,-tris(1-imidazolyl)benzene (tib) | 3D porous framework. nih.gov | Selective adsorption of acetylene (B1199291) over methane (B114726). nih.gov |

| Cu(II) | Sulfonated poly(ether ether ketone) (sPEEK) | MOF-polymer composite membrane. rsc.orgresearchgate.net | Reduced methanol permeability for direct methanol fuel cells. rsc.orgresearchgate.net |

| Bi(III) | None (DMF solvent) | Novel 3D framework with {Bi₂O₁₄} units. nih.gov | Photocatalytic oxygen production. nih.gov |

Development of Advanced In Situ Characterization Methodologies

Understanding the formation and functional behavior of this compound-based materials is critical for their rational design. Currently, characterization relies heavily on ex situ techniques performed on the final, bulk material. These methods include:

Powder X-ray Diffraction (PXRD) to confirm the crystal structure. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) to analyze particle morphology and size. researchgate.netresearchgate.net

Brunauer–Emmett–Teller (BET) analysis to measure specific surface area and porosity. plos.orgnih.gov

Thermogravimetric Analysis (TGA) to assess thermal stability. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy to verify the coordination of the carboxylate groups. researchgate.net

While essential, these techniques provide a static picture of the material. A significant future challenge is the development and application of in situ characterization methodologies. These advanced techniques would allow researchers to monitor the MOF's properties in real-time under dynamic conditions. Key areas for development include:

In Situ XRD and Spectroscopy: To observe the crystallisation process during solvothermal synthesis, providing insights into nucleation and growth mechanisms.

Environmental TEM/SEM: To visualize structural changes, swelling, or degradation of the framework in the presence of guest molecules, humidity, or reactive gases at the nanoscale.

In Situ Gas Adsorption Coupled with Calorimetry or Spectroscopy: To directly probe the interactions between gas molecules and specific sites within the MOF, elucidating the mechanisms behind selective separations.

The development of these methodologies is crucial for moving from trial-and-error synthesis to a more predictive and controlled fabrication of materials.

Rational Design of Highly Tunable and Multi-Functional Materials

The ultimate goal is to design and synthesize materials from this compound with predetermined structures and functions. This "rational design" approach leverages the inherent tunability of MOFs. The properties of the final material can be precisely controlled by modifying either the metal node or the organic linker. cd-bioparticles.net

One powerful strategy is the functionalization of the trimesic acid linker itself. For example, the addition of a methyl group to the aromatic ring of trimesic acid in a copper-based MOF (CH₃-Cu-BTC) was shown to enhance its sensing performance for ammonia (B1221849), even under high humidity conditions. rhhz.net Density functional theory (DFT) simulations indicated that the methyl-functionalized framework interacted more strongly with ammonia than with water molecules, leading to a distinct color change. rhhz.net This demonstrates how subtle chemical modifications can be used to design materials for specific applications like naked-eye colorimetric sensing. rhhz.net

Future research will increasingly rely on computational modeling to predict how different functional groups or metal clusters will influence pore geometry, surface chemistry, and electronic properties. This predictive power will accelerate the discovery of multi-functional materials capable of performing several tasks simultaneously, such as catalysis and separation, or sensing and remediation. plos.org

Considerations for Scalable Synthesis and Potential Industrial Translation

For materials based on this compound to have a real-world impact, their production must be scalable, cost-effective, and reproducible. A major challenge is bridging the gap between laboratory-scale batch synthesis and industrial-scale continuous manufacturing. nih.govresearchgate.net

Most trimesic acid-based MOFs are prepared via solvothermal or hydrothermal methods in the lab, where reactants are heated in a sealed vessel for hours or days. nih.gov While effective for producing small quantities, this approach presents challenges for industrial production regarding energy consumption, solvent usage, and batch-to-batch consistency.

Future research must focus on developing continuous flow synthesis processes. Continuous solvothermal reactors, for example, have been shown to be capable of producing MOFs with significantly higher space-time yields than traditional batch methods. researchgate.net Key considerations for industrial translation include:

Cost of Raw Materials: While many polycarboxylate linkers are derived from petrochemicals, trimesic acid is commercially available, which is an advantage. nih.govcd-bioparticles.net However, the cost of specialty metals and solvents remains a factor.

Process Optimization: Parameters such as temperature, pressure, reactant concentration, and residence time in a continuous reactor must be optimized to maximize yield and material quality while minimizing energy input. researchgate.net

Solvent Recycling: Developing efficient solvent recovery and recycling systems is crucial to improve the economic and environmental sustainability of the process.

Material Stability: The long-term chemical and thermal stability of the MOF under operational conditions is paramount. nih.gov Many MOFs can lose their structural integrity in the presence of high humidity or steam, which is a significant hurdle for many industrial applications. nih.gov

Interactive Table: Comparison of Synthesis Methods

| Synthesis Method | Typical Scale | Advantages | Challenges for Industrial Translation |

|---|---|---|---|

| Hydrothermal/Solvothermal (Batch) | Milligrams to Grams | High crystallinity, good for discovery. nih.gov | Low throughput, high energy/solvent use, batch inconsistency. researchgate.net |

| Room Temperature Mixing | Grams | Low energy consumption, rapid formation. researchgate.net | Often yields smaller crystallites or lower porosity materials. |

| Continuous Flow Synthesis | Kilograms per day (potential) | High space-time yield, consistent product quality, scalable. researchgate.net | High initial setup cost, requires precise process control. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 5-carboxybenzene-1,3-dicarboxylate in coordination chemistry?

- Methodology : The compound is typically synthesized via carboxylation of benzene derivatives under controlled acidic conditions. Characterization involves nuclear magnetic resonance (NMR) for functional group analysis, infrared spectroscopy (IR) to confirm carboxylate stretching vibrations (~1680–1720 cm⁻¹), and single-crystal X-ray diffraction (SCXRD) for structural elucidation. SCXRD studies often employ the SHELX program suite for refinement, with data-to-parameter ratios ≥10.1 and R factors <0.08 for reliable results .

Q. How is the coordination geometry of metal complexes with this compound determined experimentally?

- Methodology : SCXRD is the gold standard for resolving coordination geometries. For example, Cu(II) complexes exhibit distorted square-pyramidal geometry (bond angles ~80–100°), confirmed by O–Cu–O bond angles and Jahn-Teller distortions. Complementary techniques like electron paramagnetic resonance (EPR) spectroscopy validate metal oxidation states, while UV-Vis spectroscopy identifies d-d transitions in the visible range (e.g., λmax ~600–800 nm for Cu(II)) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic observations in metal-ligand coordination studies?

- Methodology : Discrepancies (e.g., bond length variations >0.05 Å between SCXRD and EXAFS data) require cross-validation. Use multiple refinement programs (e.g., SHELXL vs. OLEX2) to assess model bias. For dynamic systems, variable-temperature SCXRD or in-situ IR spectroscopy can capture conformational changes. Statistical tools like Hirshfeld surface analysis quantify intermolecular interactions to reconcile packing effects with spectroscopic data .

Q. What strategies optimize supramolecular assembly via this compound’s hydrogen-bonding and π-π interactions?

- Methodology :

- Hydrogen bonding : Adjust pH to deprotonate carboxyl groups (pKa ~2–4), enabling stronger O–H···O interactions (bond distances ~2.5–2.8 Å).

- π-π stacking : Utilize aromatic rings with centroid distances of 3.5–3.7 Å for optimal stacking. Solvent choice (e.g., DMF vs. water) modulates crystallization kinetics and network dimensionality .

- Table 1 : Key interaction parameters in reported structures:

| Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| O–H···O (H-bond) | 2.6–2.8 | 150–170 | |

| π-π stacking | 3.584–3.684 | N/A |

Q. How does the ligand’s structure influence the thermal stability of metal-organic frameworks (MOFs)?